2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . The use of a base assists the synthesis of an intermediate due to the reaction between the NH group in C2 of 3-amino-1,2,4-triazole and the active carbon of dimethyl acetylenedicarboxylate .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have a unique structure and properties, and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity. Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, although not directly mentioned in the research, is closely related to the family of triazolopyrimidines and their derivatives, which have been extensively studied for their diverse chemical properties and applications. For instance, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction showcases the flexibility and reactivity of these compounds in chemical synthesis. The structure of a similar compound was proven by single crystal X-ray diffraction data, indicating the precision with which these molecules can be characterized and utilized in further chemical studies (Lashmanova et al., 2019).
Antimicrobial and Antioxidant Activities
Compounds within the triazolopyrimidine family have been evaluated for their biological activities, including antimicrobial and antioxidant properties. For example, a study on the synthesis of an uncommon series of triazolopyrimidines demonstrated their potential in antimicrobial and antioxidant applications. This highlights the utility of these compounds in developing new therapeutic agents with specific biological activities (Gilava et al., 2020).
Applications in Tuberculosis Treatment
Further extending their utility, derivatives of triazolopyrimidines have been synthesized for their potential tuberculostatic activity. This is particularly significant in the context of tuberculosis treatment, where new and effective compounds are constantly sought. The synthesis of structural analogs and their evaluation for tuberculostatic activity contribute to the ongoing research in finding viable therapeutic options for this infectious disease (Titova et al., 2019).
Novel Synthetic Pathways and Compound Characterization
The research in this field also encompasses the development of novel synthetic pathways and the detailed characterization of newly synthesized compounds. Studies have demonstrated efficient and regioselective synthesis methods for triazolopyrimidine derivatives, offering insights into the versatility and adaptability of these compounds in chemical synthesis. Such research not only expands the chemical repertoire of triazolopyrimidines but also opens up new avenues for their application in various scientific and industrial domains (Massari et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . As a result, the compound can selectively target tumor cells, inhibiting their growth and proliferation .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on DNA replication and cell division, ultimately inhibiting the growth and proliferation of tumor cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant inhibition of cell growth and proliferation . It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells .
Future Directions
Properties
IUPAC Name |
2-methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-9-13(15(23)25-6-5-24-2)14(20-16(19-9)17-8-18-20)10-3-4-11(21)12(22)7-10/h3-4,7-8,14,21-22H,5-6H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHXNWGWPVSGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)O)O)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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